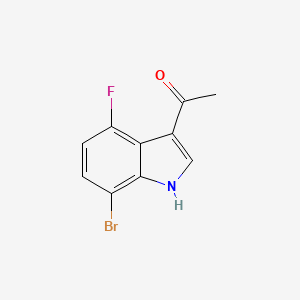
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
“1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone”, also known as Ethanone, is a chemical compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 . It is also referred to as "1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone” consists of a bromine atom and a fluorine atom attached to an indole ring, which is further connected to an ethanone group . The exact spatial arrangement of these atoms could be determined through techniques like X-ray crystallography, but such data is not available in the sources I found.Physical And Chemical Properties Analysis
The boiling point of “1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone” is predicted to be 386.5±37.0 °C and its density is predicted to be 1.664±0.06 g/cm3 . Its pKa value is predicted to be 13.11±0.30 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Researchers have developed novel 1H-indole derivatives exhibiting significant antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as antifungal activities. These derivatives were synthesized through reactions involving indole with chloroacetylchloride, demonstrating potential as antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anti-oxidant and Anti-microbial Properties
Another study focused on the synthesis of novel chalcone derivatives of 1H-indole, which showed excellent anti-oxidant and anti-microbial activities. These compounds were synthesized through Claisen–Schmidt condensation reactions, indicating their potential in medicinal chemistry for further exploration as anti-oxidant and anti-microbial agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Anti-inflammatory and Anticonvulsant Effects
Indole derivatives have also been evaluated for their anti-inflammatory and anticonvulsant effects. A particular study synthesized a series of compounds and tested them on albino rats for anti-inflammatory activity, highlighting the therapeutic potential of these derivatives in treating inflammation (Current drug discovery technologies, 2022). Additionally, indole derivatives have shown significant anticonvulsant activity, with specific compounds providing promising results in maximal electroshock tests and subcutaneous pentylenetetrazole screens (European journal of medicinal chemistry, 2014).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives has been achieved using halogenated aniline derivatives, demonstrating the versatility of these compounds in generating a wide array of biologically active molecules (2016).
Propriétés
IUPAC Name |
1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPSUYDRDBUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CC(=C12)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)


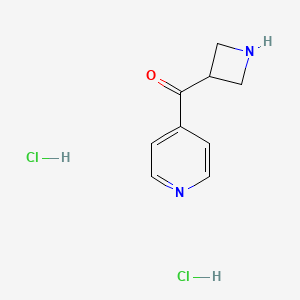

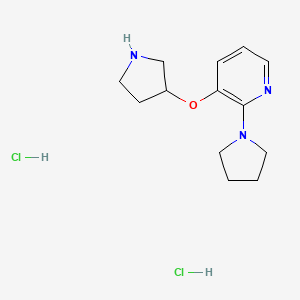
![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)


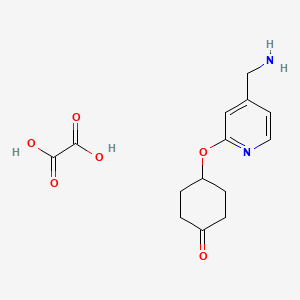

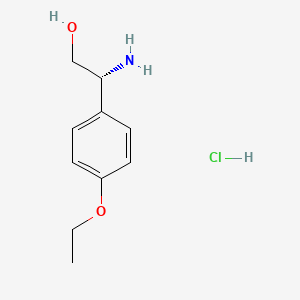
amine](/img/structure/B1450563.png)
